Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester
CAS No.: 14745-58-5
Cat. No.: VC21009142
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14745-58-5 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 4-(prop-2-enoylamino)benzoate |
| Standard InChI | InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14) |
| Standard InChI Key | WPLURKJQMNROKG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Introduction
Chemical Identity and Nomenclature
Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester is known by several synonyms in the chemical literature. The compound is also referred to as ethyl 4-((1-oxoallyl)amino)benzoate, ethyl 4-((1-oxo-2-propen-1-yl)amino)benzoate, and ethyl 4-(prop-2-enoylamino)benzoate . This diversity in nomenclature reflects the different systematic naming conventions applied to the same molecular structure. The compound is registered in chemical databases with the CAS (Chemical Abstracts Service) number 14745-58-5, providing a unique identifier that distinguishes it from other chemical entities .
The compound's unique ingredient identifier (UNII) assigned by regulatory authorities is JW9AHS6ZAM . This identifier is particularly important for distinguishing this specific compound in pharmaceutical and regulatory contexts. In the European chemical regulatory framework, it is registered with the ECHA (European Chemicals Agency) number 238-807-7, which further confirms its recognition in official chemical inventories .
Molecular Identity
The molecular formula of Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester is C₁₂H₁₃NO₃, indicating it contains 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular structure can be represented using various notation systems, including SMILES (Simplified Molecular Input Line Entry System) notation: C(c1ccc(NC(C=C)=O)cc1)(=O)OCC . For more comprehensive structural representation, the International Chemical Identifier (InChI) is available, with the InChI key being WPLURKJQMNROKG-UHFFFAOYSA-N .
Table 1. Chemical Identifiers for Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester
| Identifier Type | Value |
|---|---|
| Chemical Name | Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester |
| Common Synonyms | Ethyl 4-((1-oxoallyl)amino)benzoate; Ethyl 4-((1-oxo-2-propen-1-yl)amino)benzoate; Ethyl 4-(prop-2-enoylamino)benzoate |
| CAS Registry Number | 14745-58-5 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| UNII | JW9AHS6ZAM |
| ECHA Number | 238-807-7 |
| InChI Key | WPLURKJQMNROKG-UHFFFAOYSA-N |
| SMILES | C(c1ccc(NC(C=C)=O)cc1)(=O)OCC |
Structural Features and Properties
Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester possesses a distinctive molecular structure characterized by several key functional groups. The backbone consists of a para-substituted benzoic acid with an ethyl ester group at one end and an amide linkage connecting the benzene ring to an allyl group at the opposite end. This arrangement of functional groups contributes to the compound's chemical behavior and potential applications.
Functional Group Analysis
The compound contains three primary functional groups that define its chemical reactivity:
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An ethyl ester group (-COOC₂H₅) derived from benzoic acid, which is susceptible to hydrolysis under acidic or basic conditions.
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An amide linkage (-NH-CO-) that provides hydrogen bonding capabilities and contributes to the compound's stability.
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A terminal alkene group (CH₂=CH-) that offers potential sites for addition reactions and polymerization.
The para-substitution pattern on the benzene ring creates a linear molecule with functional groups at opposite ends, potentially useful for various applications including polymer chemistry and materials science.
Comparative Analysis with Related Compounds
Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester shares structural similarities with several related compounds identified in the search results. Comparing these structures provides insight into how specific structural modifications affect chemical and physical properties.
Structural Analogues
One closely related compound is ethyl 4-(prop-2-enylamino)benzoate (C₁₂H₁₅NO₂), which differs from our target compound in that it has an amine linkage (-NH-) rather than an amide linkage (-NH-CO-) . This seemingly minor structural difference significantly alters the compound's properties, as amides are generally more stable to hydrolysis than esters and provide different hydrogen bonding patterns.
Another structural analogue is benzoic acid, 4-[(1-oxo-3-phenyl-2-propen-1-yl)amino]-, ethyl ester (C₁₈H₁₇NO₃), which has an additional phenyl group attached to the alkene portion . This modification increases the molecular weight to 295.33 g/mol and likely affects properties such as melting point, solubility, and reactivity . The presence of the additional phenyl group would increase the compound's hydrophobicity and potentially its stability against certain types of reactions.
Table 2. Comparison of Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester | C₁₂H₁₃NO₃ | 219.24 | Reference compound |
| Ethyl 4-(prop-2-enylamino)benzoate | C₁₂H₁₅NO₂ | 205.25 | Amine instead of amide linkage |
| Benzoic acid, 4-[(1-oxo-3-phenyl-2-propen-1-yl)amino]-, ethyl ester | C₁₈H₁₇NO₃ | 295.33 | Additional phenyl group on alkene |
Structure-Property Relationships
The structural differences between these compounds result in significant variations in their physicochemical properties. For instance, the phenyl-substituted analogue (C₁₈H₁₇NO₃) has a reported boiling point of 505.4°C at 760 mmHg, which is considerably higher than what would be expected for the unsubstituted target compound . Additionally, the phenyl-substituted compound has a reported density of 1.201 g/cm³ and a flash point of 259.5°C .
The presence of an amide group in our target compound versus the amine group in ethyl 4-(prop-2-enylamino)benzoate would likely result in different solubility profiles and chemical reactivity. Amides are generally less basic than amines and form different types of hydrogen bonding networks, affecting crystal packing and solubility behavior.
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